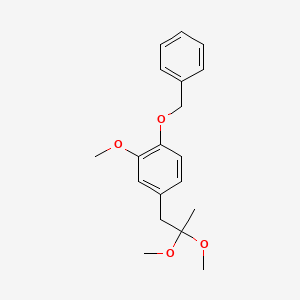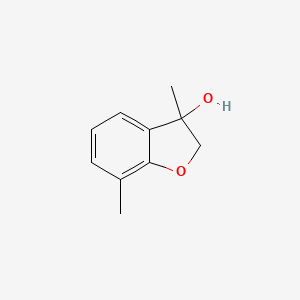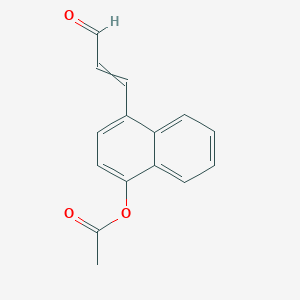![molecular formula C9H12O B14376557 Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde CAS No. 90014-03-2](/img/structure/B14376557.png)
Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[222]oct-2-ene-1-carbaldehyde is an organic compound with a unique bicyclic structure It is characterized by a rigid framework that consists of a bicyclo[222]octene core with an aldehyde functional group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with an alkene to form the bicyclic structure. This reaction typically requires high temperatures and specific catalysts to proceed efficiently . Another method involves ring-closing metathesis, which is a versatile technique for forming cyclic compounds by the exchange of alkylidene groups .
Industrial Production Methods
Industrial production of this compound often relies on optimized versions of these synthetic routes. The Diels-Alder reaction is scaled up using continuous flow reactors to ensure consistent product quality and yield. Catalysts and reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other materials due to its rigid structure.
Mécanisme D'action
The mechanism of action of bicyclo[2.2.2]oct-2-ene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is harnessed in synthetic chemistry to create new compounds with desired properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane: Lacks the double bond and aldehyde group, making it less reactive.
Bicyclo[2.2.2]oct-2-ene: Similar structure but without the aldehyde group, leading to different reactivity and applications.
Uniqueness
Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde is unique due to the presence of both the bicyclic structure and the reactive aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
90014-03-2 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
bicyclo[2.2.2]oct-2-ene-1-carbaldehyde |
InChI |
InChI=1S/C9H12O/c10-7-9-4-1-8(2-5-9)3-6-9/h1,4,7-8H,2-3,5-6H2 |
Clé InChI |
WAXCSMCMGJMVKN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene](/img/structure/B14376484.png)
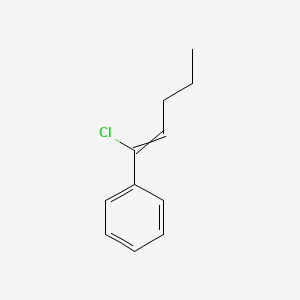
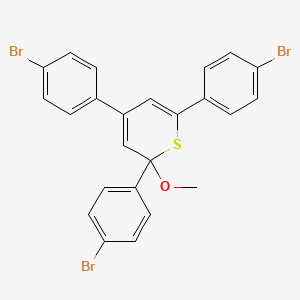
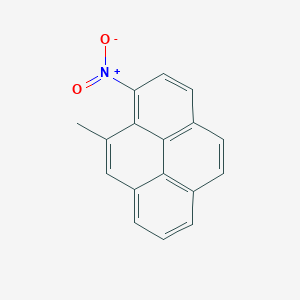
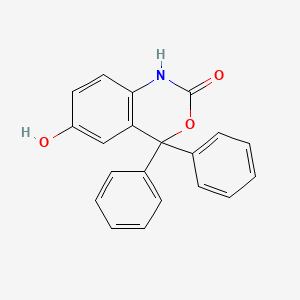
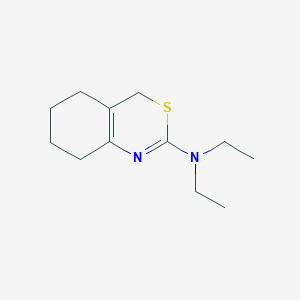
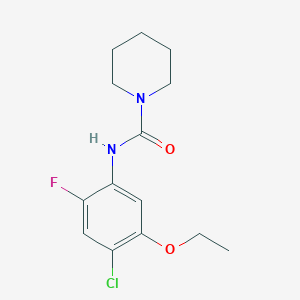
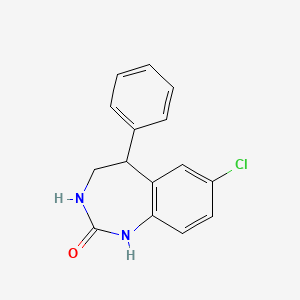
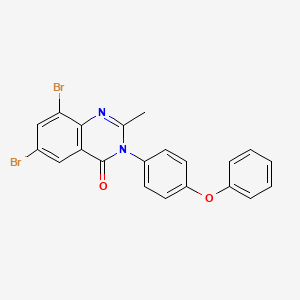
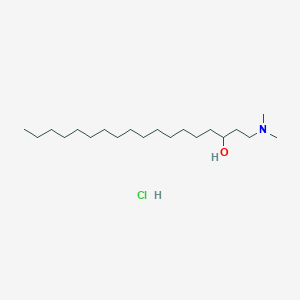
![N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B14376535.png)
